molecular formula C12H7Br2N3 B8314136 2-Phenyl-4,7-dibromo-2H-benzotriazole

2-Phenyl-4,7-dibromo-2H-benzotriazole

Cat. No. B8314136
M. Wt: 353.01 g/mol
InChI Key: HRDLQVWGBUJWPX-UHFFFAOYSA-N
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Patent
US07714099B2

Procedure details

The 3,6-dibromo-2-phenylazo-phenylamine (120 mg, 0.34 mmol), iodobenzene diacetate (109 mg, 0.34 mmol), and acetic acid (5 mL) were added to a 1-neck 100-mL round bottom flask. The solution was stirred for 1 h at room temperature. The solvent was reduced with a rotary evaporator and the flask was stored at −19° C. for 16 h resulting in the formation of a solid cake. Water was added to the solid cake to dissolve the acid. A crystalline solid was collected by filtration and washed with water. GC/MS confirmed the solid as the desired product. Yield: 50%.
Name
3,6-dibromo-2-phenylazo-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([NH2:9])[C:5]([Br:8])=[CH:6][CH:7]=1.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.C(O)(=O)C>O>[Br:1][C:2]1[C:3]2[C:4](=[N:9][N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=2)[C:5]([Br:8])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
3,6-dibromo-2-phenylazo-phenylamine
Quantity
120 mg
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)Br)N)N=NC1=CC=CC=C1
Name
Quantity
109 mg
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was reduced with a rotary evaporator
WAIT
Type
WAIT
Details
the flask was stored at −19° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid cake
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the acid
FILTRATION
Type
FILTRATION
Details
A crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=C(C2=NN(N=C21)C2=CC=CC=C2)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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